molecular formula C16H17N3O B12312219 2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine

2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine

Cat. No.: B12312219
M. Wt: 267.33 g/mol
InChI Key: GVPXFGQMBBTPEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine typically involves multistep reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with benzyl bromide to form the benzyloxy derivative, followed by cyclization with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener, more sustainable processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyloxy group and the ethan-1-amine side chain enhances its versatility and potential for various applications .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine

InChI

InChI=1S/C16H17N3O/c17-9-8-14-11-19-10-4-7-15(16(19)18-14)20-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12,17H2

InChI Key

GVPXFGQMBBTPEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CCN

Origin of Product

United States

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